molecular formula C14H10BrN3O4 B3842870 N'-[(2-bromobenzoyl)oxy]-3-nitrobenzenecarboximidamide

N'-[(2-bromobenzoyl)oxy]-3-nitrobenzenecarboximidamide

Cat. No. B3842870
M. Wt: 364.15 g/mol
InChI Key: RDTSHXFZGDCQFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(2-bromobenzoyl)oxy]-3-nitrobenzenecarboximidamide, also known as BBONBC, is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. BBONBC is a derivative of 3-nitrobenzenecarboximidamide and has a 2-bromobenzoyl group attached to it. This compound has been found to exhibit promising biological activity, making it a subject of interest for researchers.

Mechanism of Action

The mechanism of action of N'-[(2-bromobenzoyl)oxy]-3-nitrobenzenecarboximidamide is not fully understood. However, studies have suggested that N'-[(2-bromobenzoyl)oxy]-3-nitrobenzenecarboximidamide may inhibit the activity of certain enzymes that are essential for the survival and growth of cancer cells. This results in the death of cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
N'-[(2-bromobenzoyl)oxy]-3-nitrobenzenecarboximidamide has been found to exhibit a range of biochemical and physiological effects. Studies have shown that N'-[(2-bromobenzoyl)oxy]-3-nitrobenzenecarboximidamide can induce apoptosis or programmed cell death in cancer cells. N'-[(2-bromobenzoyl)oxy]-3-nitrobenzenecarboximidamide has also been found to inhibit the migration and invasion of cancer cells, which is essential for the spread of cancer. In addition, N'-[(2-bromobenzoyl)oxy]-3-nitrobenzenecarboximidamide has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N'-[(2-bromobenzoyl)oxy]-3-nitrobenzenecarboximidamide in lab experiments is its high purity and yield. This makes it suitable for use in a range of scientific studies. Another advantage is its potential as an anti-cancer agent, which makes it a promising candidate for the development of new drugs. However, one limitation of using N'-[(2-bromobenzoyl)oxy]-3-nitrobenzenecarboximidamide in lab experiments is the lack of understanding of its mechanism of action. This makes it difficult to optimize its use in scientific studies.

Future Directions

There are several future directions for research on N'-[(2-bromobenzoyl)oxy]-3-nitrobenzenecarboximidamide. One direction is to further investigate its mechanism of action. This will help to optimize its use in scientific studies and improve its potential as an anti-cancer agent. Another direction is to explore its potential as a treatment for inflammatory diseases. Additionally, research could focus on the development of new derivatives of N'-[(2-bromobenzoyl)oxy]-3-nitrobenzenecarboximidamide with improved efficacy and reduced toxicity. Overall, N'-[(2-bromobenzoyl)oxy]-3-nitrobenzenecarboximidamide has the potential to be a valuable tool for scientific research and the development of new drugs.

Scientific Research Applications

N'-[(2-bromobenzoyl)oxy]-3-nitrobenzenecarboximidamide has been the subject of several scientific studies due to its potential applications in the field of medicine. One area of research has focused on the use of N'-[(2-bromobenzoyl)oxy]-3-nitrobenzenecarboximidamide as an anti-cancer agent. Studies have shown that N'-[(2-bromobenzoyl)oxy]-3-nitrobenzenecarboximidamide exhibits cytotoxic activity against cancer cells, making it a promising candidate for the development of new anti-cancer drugs.

properties

IUPAC Name

[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-bromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O4/c15-12-7-2-1-6-11(12)14(19)22-17-13(16)9-4-3-5-10(8-9)18(20)21/h1-8H,(H2,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTSHXFZGDCQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)ON=C(C2=CC(=CC=C2)[N+](=O)[O-])N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O/N=C(/C2=CC(=CC=C2)[N+](=O)[O-])\N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{[(2-bromophenyl)carbonyl]oxy}-3-nitrobenzenecarboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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